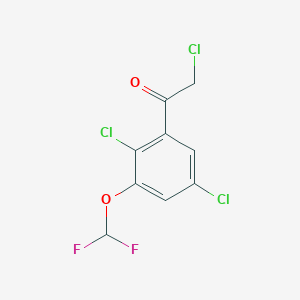

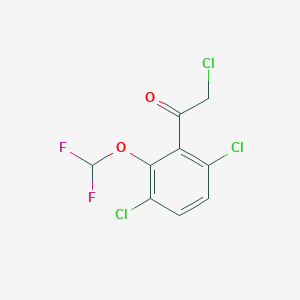

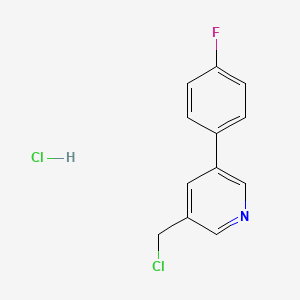

3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine

Descripción general

Descripción

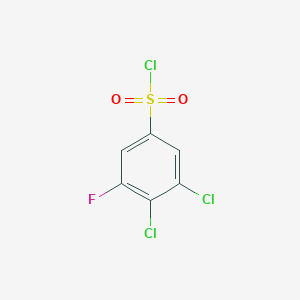

3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine is a chemical compound that belongs to the pyridine family. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methodology : 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine was synthesized from 5-Bromonicotinic acid via a five-step reaction, including esterification and Suzuki coupling. This method proved efficient for industrial production due to suppressed side reactions and improved yield and purity (Li Pei-w, 2015).

Vicarious Nucleophilic Substitution : This compound was used in vicarious nucleophilic substitution reactions to produce substituted pyiridinium and triazinium dicyanomethylides, demonstrating its potential in the synthesis of various chemical compounds (K. Nagata et al., 1993).

Fluorination Techniques : A study highlighted the regioselective synthesis of fluorinated imidazo[1,2-a]pyridines using a fluorinating reagent, showcasing the versatility of this compound in diverse chemical synthesis (Ping Liu et al., 2015).

Pharmacological Applications

Anticancer Agents : Novel amine derivatives of this compound demonstrated significant anticancer activity against various human cancer cell lines. This research indicates its potential as a precursor in anticancer drug synthesis (A. Vinayak et al., 2017).

Antimicrobial Activity : Certain derivatives of this compound showed mild to moderate antimicrobial activity, underscoring its utility in developing new antibiotics (V. Rani & P. R. Reddy, 2018).

Advanced Chemical Synthesis

Synthesis of Derivatives : The compound was used in synthesizing 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives, demonstrating its role in the creation of complex chemical structures (I. Palamarchuk et al., 2019).

Molecular Docking Studies : In a study on pyridazinone derivatives, this compound played a role in the development of compounds with antioxidant activity. Molecular docking studies highlighted its importance in drug design (Mehvish Mehvish & Arvind Kumar, 2022).

Chemoenzymatic Routes : This compound was involved in the enantioselective synthesis of various pyridines through chemoenzymatic routes, indicating its relevance in producing optically active compounds (E. Busto et al., 2006).

Lead for Novel Inhibitors : Research highlighted its use in the design and synthesis of new inhibitors for specific protein kinases, emphasizing its potential in targeted drug development (C. Peifer et al., 2007).

Crystal Structure Analysis : Studies involving crystal structures of certain pyridine derivatives included this compound, contributing to our understanding of molecular interactions and structures (Sen Ma et al., 2018).

Propiedades

IUPAC Name |

3-(chloromethyl)-5-(4-fluorophenyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN.ClH/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10;/h1-5,7-8H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROWBGSZYSUJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

222551-12-4 | |

| Record name | Pyridine, 3-(chloromethyl)-5-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222551-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.